In-Depth Technical Guide to the Structure of Dbco-(peg2-VC-pab-mmae)2
In-Depth Technical Guide to the Structure of Dbco-(peg2-VC-pab-mmae)2
For researchers, scientists, and professionals in the field of drug development, a comprehensive understanding of the molecular architecture of antibody-drug conjugate (ADC) components is paramount. This guide provides a detailed examination of the structure of Dbco-(peg2-VC-pab-mmae)2, a key bifunctional drug-linker conjugate utilized in the construction of ADCs.
Molecular Structure and Components
Dbco-(peg2-VC-pab-mmae)2 is a sophisticated chemical entity designed for the targeted delivery of cytotoxic agents to cancer cells. Its structure is characterized by a central dibenzocyclooctyne (DBCO) core, to which two identical drug-linker arms are attached. Each arm consists of a polyethylene (B3416737) glycol spacer (PEG2), a cleavable dipeptide linker (Val-Cit), a self-immolative p-aminobenzylcarbamate (PAB) spacer, and the potent antimitotic agent, monomethyl auristatin E (MMAE).[1][2] The "(...)"2 notation in its name signifies this dual-armed or dimeric configuration.
The key components and their respective functions are:
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Dibenzocyclooctyne (DBCO): This is a highly reactive cyclooctyne (B158145) that serves as the central scaffold. Its primary function is to attach the entire drug-linker construct to an azide-modified antibody via a copper-free click chemistry reaction known as strain-promoted alkyne-azide cycloaddition (SPAAC). This bioorthogonal reaction is highly efficient and proceeds under mild physiological conditions, making it ideal for bioconjugation.
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Polyethylene Glycol (PEG2): The two-unit polyethylene glycol spacer enhances the hydrophilicity and solubility of the molecule. This is crucial for improving the pharmacokinetic properties of the resulting ADC and preventing aggregation.
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Valine-Citrulline (VC): This dipeptide sequence constitutes a protease-cleavable linker. It is designed to be stable in the bloodstream but is efficiently cleaved by lysosomal proteases, such as cathepsin B, which are often overexpressed in the tumor microenvironment. This targeted cleavage ensures the selective release of the cytotoxic payload within the cancer cells.
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p-Aminobenzylcarbamate (PAB): The PAB group acts as a self-immolative spacer. Following the enzymatic cleavage of the Val-Cit linker, the PAB moiety undergoes a 1,6-elimination reaction, leading to the release of the unmodified MMAE payload in its active form.
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Monomethyl Auristatin E (MMAE): MMAE is a highly potent synthetic antineoplastic agent. It functions as a tubulin inhibitor, disrupting the microtubule dynamics within cancer cells, which ultimately leads to cell cycle arrest and apoptosis.
Structural Visualization
The logical relationship and connectivity of these components can be visualized as a signaling pathway, illustrating the flow from the antibody conjugation point to the final active drug.
Quantitative Data
A summary of the key quantitative data for Dbco-(peg2-VC-pab-mmae)2 is provided in the table below.
| Property | Value | Reference |
| CAS Number | 2259318-55-1 | [2] |
| Appearance | Solid | |
| Solubility | Soluble in DMSO | [2] |
Experimental Protocols
The primary application of Dbco-(peg2-VC-pab-mmae)2 is in the construction of ADCs through conjugation to an azide-modified antibody. Below is a general experimental workflow for this process.
Experimental Workflow: Antibody Conjugation
Detailed Methodologies
1. Preparation of Reagents:
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Azide-Modified Antibody: The antibody of interest must first be functionalized with azide (B81097) groups. This can be achieved through various established bioconjugation techniques, such as reacting lysine (B10760008) residues with an NHS-azide linker or through site-specific introduction of azido-amino acids.
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Dbco-(peg2-VC-pab-mmae)2 Solution: Prepare a stock solution of Dbco-(peg2-VC-pab-mmae)2 in a dry, water-miscible organic solvent like dimethyl sulfoxide (B87167) (DMSO). The concentration will depend on the desired reaction scale and stoichiometry.
2. Conjugation Reaction (SPAAC):
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The azide-modified antibody is typically in an aqueous buffer (e.g., phosphate-buffered saline, PBS) at a concentration of 1-10 mg/mL.
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The Dbco-(peg2-VC-pab-mmae)2 solution is added to the antibody solution. A molar excess of the DBCO-linker conjugate (typically 1.5 to 5-fold excess relative to the azide groups on the antibody) is used to drive the reaction to completion.
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The reaction mixture is incubated, often with gentle agitation, for a period ranging from a few hours to overnight. The optimal temperature is typically between 4°C and room temperature.
3. Purification of the Antibody-Drug Conjugate:
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Following the incubation period, the unreacted Dbco-(peg2-VC-pab-mmae)2 and other small molecules are removed from the ADC.
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Common purification methods include size-exclusion chromatography (SEC), tangential flow filtration (TFF), or affinity chromatography.
4. Characterization of the ADC:
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The purified ADC is characterized to determine key quality attributes.
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The drug-to-antibody ratio (DAR) is a critical parameter and can be determined using techniques such as hydrophobic interaction chromatography (HIC) or mass spectrometry (MS).
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The purity, aggregation state, and binding affinity of the ADC to its target antigen are also assessed.
This in-depth guide provides a foundational understanding of the structure and application of Dbco-(peg2-VC-pab-mmae)2 for professionals engaged in the development of next-generation antibody-drug conjugates.
